(4-ALLYLPIPERAZINO)(3,4-DICHLOROPHENYL)METHANONE
Description
(4-ALLYLPIPERAZINO)(3,4-DICHLOROPHENYL)METHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an allyl group attached to the piperazine ring and a dichlorophenyl group attached to the methanone moiety
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(4-prop-2-enylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O/c1-2-5-17-6-8-18(9-7-17)14(19)11-3-4-12(15)13(16)10-11/h2-4,10H,1,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWQNEISAJDMKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ALLYLPIPERAZINO)(3,4-DICHLOROPHENYL)METHANONE typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with allyl chloride under basic conditions to form 4-allylpiperazine.
Attachment of the Dichlorophenyl Group: The next step involves the reaction of 4-allylpiperazine with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving the use of industrial-grade reagents and solvents. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4-ALLYLPIPERAZINO)(3,4-DICHLOROPHENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The carbonyl group in the methanone moiety can be reduced to form an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-ALLYLPIPERAZINO)(3,4-DICHLOROPHENYL)METHANONE involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-ALLYLPIPERAZINO)(4-PROPYLPHENYL)METHANONE: Similar structure with a propyl group instead of a dichlorophenyl group.
(4-METHYLPIPERAZINO)(3,4-DICHLOROPHENYL)METHANONE: Similar structure with a methyl group instead of an allyl group.
Uniqueness
(4-ALLYLPIPERAZINO)(3,4-DICHLOROPHENYL)METHANONE is unique due to the presence of both the allyl and dichlorophenyl groups, which confer specific chemical and biological properties
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